molecular formula C7H5Cl2N3 B123380 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine CAS No. 154578-23-1

6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

Cat. No.: B123380
CAS No.: 154578-23-1
M. Wt: 202.04 g/mol
InChI Key: YMOUUAKORLOHCD-UHFFFAOYSA-N
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Description

6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C7H5Cl2N3 and its molecular weight is 202.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine is used in the synthesis of sulfonamide and amide derivatives incorporating imidazo[1,2-b]pyridazine moiety. These compounds have been evaluated for in vitro antimicrobial activity against gram-positive and gram-negative bacteria, and for antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Application in Alzheimer's Disease Research

Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for binding to amyloid plaques in vitro, a hallmark of Alzheimer's disease. These compounds, particularly with varied substitutions at the 6 and 2 positions, show promise for the development of positron emission tomography radiotracers for imaging Aβ plaques (Zeng et al., 2010).

Role in Chemical Synthesis

The compound plays a role in chemical synthesis processes. For example, it is used as the starting material for synthesizing imidazo[1,2-b]pyridazine, a key intermediate in the production of fourth-generation cephalosporins like cefozopran (Chen Xue-xi, 2012).

Imaging and Diagnostic Applications

This compound derivatives are used in the synthesis of radiolabeled compounds for imaging Peripheral Benzodiazepine Receptors using SPECT, a type of nuclear medicine tomographic imaging technique (Katsifis et al., 2004).

Catalysis and Chemical Reactions

This compound is involved in direct intermolecular C-H arylation processes. It has been utilized in synthesizing various (hetero)arylimidazo[1,2-b]pyridazines, showing the potential for creating diverse chemical structures (Akkaoui et al., 2010).

Antiviral Research

Research has been conducted on the synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives for antiviral activities, particularly against human cytomegalovirus and varicella-zoster virus, showing potential as leads in the development of antiviral agents (Galtier et al., 2003).

Properties

IUPAC Name

6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c8-3-5-4-12-7(10-5)2-1-6(9)11-12/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOUUAKORLOHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450070
Record name 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154578-23-1
Record name 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154578-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154578-23-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1,3-Dichloroacetone (21.4 g, 168.0 mmol) was added to a solution of 6-chloropyridazin-3-amine (10 g, 77.2 mmol) in acetonitrile (200 ml). The mixture was heated at reflux for 14 h (the reaction was monitored by TLC). The volatiles were removed under reduced pressure and the reaction mixture was diluted with water. The pH was adjusted to ˜7.5 with sodium bicarbonate solution and then extracted with EtOAc. The combined organics were dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by flash column chromatography using 14% ethyl acetate in n-hexane and silica gel (230-400 mesh) to afford 6-chloro-2-(chloromethyl) imidazo[1,2-b]pyridazine (6.0 g, 64.1%) as white solid. 1H NMR: 200 MHz, CDCl3: δ 8.0 (s, 1H), 7.9 (d, 1H), 7.1 (d, 1H), 4.75 (s, 2H). MS: [M+H]+: m/z=202.8.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
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6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
Reactant of Route 5
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

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